Carbidopa-d5 - 1185134-76-2

Carbidopa-d5

Catalog Number: EVT-1439926
CAS Number: 1185134-76-2
Molecular Formula: C10H14N2O4
Molecular Weight: 231.263
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Levodopa

Compound Description: Levodopa, also known as L-DOPA, is a precursor to dopamine and is the most effective medication for managing motor symptoms in Parkinson's disease [, , , , , , , , , , , , , , , , , , , , , , , , ]. Levodopa is often administered in combination with carbidopa, a decarboxylase inhibitor, to prevent its peripheral conversion to dopamine and thereby reduce side effects [, , , , , , , , , , , , , , , , ]. Various formulations and delivery systems have been developed for levodopa, including oral, intestinal gel infusion, and subcutaneous infusion, to optimize its pharmacokinetics and therapeutic benefits [, , , , , , , , , , , , , , , , , , , , , , ].

Carbidopa

Compound Description: Carbidopa is a decarboxylase inhibitor that is co-administered with levodopa to prevent its peripheral conversion to dopamine [, , , , , , , , , , , , , , , , ]. This allows for lower doses of levodopa to be used, reducing the incidence and severity of side effects, such as nausea and vomiting [, , , , ]. Carbidopa itself does not cross the blood-brain barrier and therefore does not affect the conversion of levodopa to dopamine in the brain [, , ].

Entacapone

Compound Description: Entacapone is a catechol-O-methyltransferase (COMT) inhibitor used as an adjunct therapy in Parkinson's disease [, , ]. It blocks the peripheral breakdown of levodopa by COMT, further increasing its bioavailability and duration of action [, , ]. This can lead to improved motor control and reduced "off" time in patients with Parkinson's disease [, , ].

Opicapone

Compound Description: Opicapone, like entacapone, is a COMT inhibitor used as adjunctive therapy to levodopa/carbidopa in Parkinson's disease [, ]. It prolongs the effect of levodopa by inhibiting its peripheral metabolism, leading to improved motor fluctuations and reduced "off" time [, ]. Opicapone has a longer half-life than entacapone, allowing for once-daily dosing [, ].

Overview

Carbidopa-d5 is a deuterated form of Carbidopa, a medication primarily used in the treatment of Parkinson's disease. Carbidopa functions by inhibiting the enzyme aromatic L-amino acid decarboxylase, which prevents the conversion of Levodopa to dopamine outside the brain, thereby increasing the availability of Levodopa to cross the blood-brain barrier. The deuterated variant, Carbidopa-d5, is utilized in various scientific applications, particularly in pharmacokinetic studies and metabolic research.

Source and Classification

Carbidopa-d5 is synthesized from Carbidopa through methods that incorporate deuterium atoms into the molecular structure. It belongs to the class of compounds known as amino acids and derivatives, specifically classified as a decarboxylase inhibitor. This compound is produced for research purposes and is not typically available as a commercial pharmaceutical product.

Synthesis Analysis

Methods and Technical Details

The synthesis of Carbidopa-d5 commonly involves catalytic hydrogenation of Carbidopa in the presence of deuterium gas. This process typically requires:

  • Catalysts: Palladium or platinum are often used to facilitate the reaction.
  • Conditions: Controlled temperature and pressure are essential to ensure selective incorporation of deuterium into the Carbidopa molecule.

Industrial production may employ high-pressure reactors and continuous flow systems to enhance efficiency and consistency in deuterium incorporation. Quality control measures are implemented to ensure product purity and isotopic enrichment.

Chemical Reactions Analysis

Reactions and Technical Details

Carbidopa-d5 participates in various chemical reactions, including:

  • Oxidation: Can be oxidized to form quinones or other oxidized derivatives using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can revert it to its parent compound or yield other reduced derivatives, utilizing reducing agents such as sodium borohydride.
  • Substitution: Substitution reactions can occur at specific positions on the aromatic ring or other functional groups, employing reagents like halogens under controlled conditions.

The major products formed depend on the specific reagents and conditions used during these reactions.

Mechanism of Action

Carbidopa-d5 acts similarly to Carbidopa by inhibiting aromatic L-amino acid decarboxylase. This inhibition increases the availability of Levodopa for conversion into dopamine within the brain, thus enhancing its therapeutic effects in alleviating symptoms associated with Parkinson's disease. The mechanism highlights its role in pharmacodynamics and pharmacokinetics studies, particularly in understanding drug metabolism and efficacy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Carbidopa-d5 exhibits distinct physical properties due to the incorporation of deuterium. Key properties include:

  • Molecular Weight: Approximately 228.27 g/mol.
  • Melting Point: Approximately 194 °C.
  • Solubility: Soluble in water and organic solvents, although solubility may vary based on isotopic composition.

These properties are essential for its application in scientific research, particularly in chromatography and mass spectrometry analyses.

Applications

Scientific Uses

Carbidopa-d5 has several applications across various fields:

  • Chemistry: Used as a tracer in metabolic studies to elucidate pathways involving Carbidopa metabolism.
  • Biology: Aids in investigating biological interactions and effects at a molecular level.
  • Medicine: Provides insights into pharmacokinetics and pharmacodynamics, facilitating the development of more effective treatments for Parkinson’s disease.
  • Industry: Employed in pharmaceutical development processes and quality control measures to ensure consistency and purity in formulations containing Carbidopa .
Chemical Characterization of Carbidopa-d5

Structural Analysis and Isotopic Labeling

Molecular Formula and Deuterium Substitution Patterns

Carbidopa-d5 (CAS 1185134-76-2) is a stable isotope-labeled analog of the aromatic amino acid decarboxylase inhibitor carbidopa. Its molecular formula is C10H9D5N2O4, with a molecular weight of 231.26 g/mol [2] [4] [5]. Deuterium atoms replace five hydrogen atoms at specific sites: three deuterons at the methyl group (–CD3) and two at the benzylic positions (CαH2 → CαD2) [6]. This targeted substitution minimizes alterations to the compound’s chemical behavior while introducing a mass shift sufficient for detection via mass spectrometry (MS). The precise labeling pattern is confirmed by its SMILES notation: [2H]C([2H])([2H])C(NN)(C(=O)O)C([2H])([2H])c1ccc(O)c(O)c1 [5] [9].

Table 1: Deuterium Substitution Sites in Carbidopa-d5

PositionAtomic GroupNumber of Deuterium Atoms
Methyl group–CD33
Benzylic carbon–CD22
Total5

Stereochemical Configuration and Chiral Centers

Carbidopa contains one chiral center at the α-carbon bearing the hydrazino and methyl groups. Commercial Carbidopa-d5 is typically supplied as the racemic mixture (D,L-carbidopa-d5), denoted as "(Rac)-" in chemical nomenclature [3] [7] [9]. The chiral center remains unaffected by deuterium substitution, retaining the same (S) or (R) configurations as unlabeled carbidopa. However, the racemic form implies equal parts of both enantiomers, which may influence receptor binding or enzyme inhibition kinetics in biochemical studies. This is critical when using Carbidopa-d5 as an internal standard for enantioselective analyses, as deuterium labeling does not alter the stereogenic environment [7] [8].

Physicochemical Properties: Solubility, Stability, and Reactivity

Carbidopa-d5 shares core physicochemical properties with its non-deuterated counterpart but exhibits nuanced differences due to isotopic effects:

  • Solubility: Like carbidopa, it is polar and moderately soluble in aqueous buffers at physiological pH, but insoluble in non-polar solvents. Deuterium substitution may slightly reduce solubility due to stronger C–D bonds.
  • Stability: Storage at –20°C is recommended to preserve integrity [5] [9]. The catechol moiety (3,4-dihydroxyphenyl group) renders it susceptible to oxidation, necessitating inert atmospheres or antioxidant additives during handling.
  • Reactivity: The hydrazino group (–NHNH2) confers nucleophilicity, enabling reactions with carbonyl compounds. Isotopic labeling does not alter this reactivity but may slow reaction kinetics due to the kinetic isotope effect (KIE), where C–D bond cleavage occurs ~6–10× slower than C–H bonds [8].

Table 2: Key Physicochemical Properties of Carbidopa-d5

PropertyValue/DescriptionNotes
Molecular weight231.26 g/molExact mass: 231.1267 Da [5]
Storage temperature–20°CLong-term storage [5] [9]
SensitivityLight, oxygenDue to catechol structure
Key functional groupsHydrazino, catechol, carboxylic acidGoverns reactivity

Properties

CAS Number

1185134-76-2

Product Name

Carbidopa-d5

IUPAC Name

3,3,3-trideuterio-2-[dideuterio-(3,4-dihydroxyphenyl)methyl]-2-hydrazinylpropanoic acid

Molecular Formula

C10H14N2O4

Molecular Weight

231.263

InChI

InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)/i1D3,5D2

InChI Key

TZFNLOMSOLWIDK-RPIBLTHZSA-N

SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN

Synonyms

α-Hydrazino-3,4-dihydroxy-α-methyl-benzenepropanoic Acid-d5;_x000B_DL-α-Hydrazino-3,4-dihydroxy-α-methylhydrocinnamic Acid-d5;_x000B_α-Hydrazino-α-methyldopa-d5; dl-MK 485-d5; NSC 92521-d5;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.